molecular formula C10H14BrNO2 B1466801 4-Bromo-2-(2-ethoxyethoxy)aniline CAS No. 1496275-86-5

4-Bromo-2-(2-ethoxyethoxy)aniline

Cat. No.: B1466801
CAS No.: 1496275-86-5
M. Wt: 260.13 g/mol
InChI Key: GAXBVHDICLAZQP-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-ethoxyethoxy)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and an ethoxyethoxy group attached to a phenylamine structure

Properties

IUPAC Name

4-bromo-2-(2-ethoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXBVHDICLAZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-ethoxyethoxy)aniline typically involves the bromination of 2-(2-ethoxyethoxy)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-(2-ethoxyethoxy)aniline.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-(2-ethoxyethoxy)aniline.

    Substitution: Various substituted phenylamines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Bromo-2-(2-ethoxyethoxy)aniline serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for substitution reactions, enabling the formation of various derivatives through nucleophilic substitutions. This compound can participate in:

  • Suzuki-Miyaura Coupling : In this reaction, the bromine atom can be replaced by boronic acids in the presence of a palladium catalyst, facilitating the construction of biaryl compounds.
  • Oxidation and Reduction Reactions : The amino group in this compound can be oxidized to form nitro derivatives or reduced to yield corresponding amines, expanding its utility in synthetic pathways.
  • Condensation Reactions : It can react with aldehydes or ketones to form Schiff bases or imines, which are valuable intermediates in organic synthesis.

Biological Applications

Potential Biological Activities
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its effectiveness against various pathogens and cancer cell lines. The presence of the ethoxyethoxy group may enhance its solubility and bioavailability, making it a candidate for further pharmacological investigations.

  • Antimicrobial Properties : Initial studies suggest that this compound could inhibit the growth of certain bacteria and fungi, warranting further exploration into its mechanism of action.
  • Anticancer Activity : Preliminary research indicates potential cytotoxic effects against specific cancer cell lines, suggesting its role as a lead compound for drug development.

Industrial Applications

Use in Dyes and Pigments
In addition to its applications in pharmaceuticals, this compound is utilized in the production of dyes and pigments. Its unique structure allows it to serve as a building block for various colorants used in textiles and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxyethoxy group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: Another brominated aromatic amine with different substituents.

    2-(2-Ethoxyethoxy)aniline: The non-brominated analog of 4-Bromo-2-(2-ethoxyethoxy)aniline.

    4-Chloro-2-(2-ethoxyethoxy)phenylamine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the specific combination of bromine and ethoxyethoxy groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-Bromo-2-(2-ethoxyethoxy)aniline is an aromatic amine characterized by the presence of a bromine atom and an ethoxyethoxy group attached to a phenylamine structure. This compound has garnered attention in biological research due to its potential interactions with various biomolecules and its implications in medicinal chemistry.

The synthesis of this compound typically involves the bromination of 2-(2-ethoxyethoxy)aniline through electrophilic aromatic substitution. The reaction often utilizes iron(III) bromide as a catalyst under controlled conditions to ensure selectivity at the desired position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and ethoxyethoxy group enhance its binding affinity and specificity, potentially modulating biochemical pathways by inhibiting or activating target proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways has been a focus, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Structure-Activity Relationship Studies :
    • A study explored various derivatives of brominated anilines, including this compound, assessing their activity against specific biological targets. It was found that modifications at the bromine position significantly affected the compounds' efficacy in activating NF-κB and ISRE pathways .
    CompoundActivity LevelModifications
    This compoundModerateBromine at position 4
    4-Bromo-2,5-dimethoxyanilineHighAdditional methoxy groups
  • Antimicrobial Testing :
    • In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Oxidative Stress Studies :
    • Research evaluating the antioxidant properties indicated that this compound can effectively reduce oxidative stress markers in cellular models, supporting its potential role in protective therapies against oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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